Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

Description

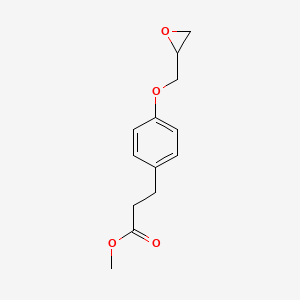

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (IUPAC name: methyl 4-(2-oxiranylmethoxy)benzenepropanoate) is a phenylpropanoate derivative characterized by a benzene ring substituted with a propanoic acid methyl ester group at the para position and an oxiranylmethoxy (epoxide-containing methoxy) group. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol (calculated from SMILES data in ).

Properties

IUPAC Name |

methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCUIFGTTIEBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868602 | |

| Record name | Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81147-94-6 | |

| Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81147-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification of p-Hydroxyphenylpropionic Acid

- Reactants: p-Hydroxyphenylpropionic acid and methanol

- Catalyst: Acid catalyst (commonly sulfuric acid or other suitable esterification catalysts)

- Conditions: Reflux under acidic conditions to promote esterification

- Outcome: Formation of methyl p-hydroxyphenylpropionic acid methyl ester

This step converts the carboxylic acid group into the methyl ester, which is more reactive for subsequent etherification.

Etherification with Epichlorohydrin

- Reactants: Methyl p-hydroxyphenylpropionic acid methyl ester and epichlorohydrin (2,3-epoxypropyl chloride)

- Catalyst: Base catalyst (such as sodium hydroxide or potassium carbonate)

- Mechanism: Nucleophilic substitution where the phenolic hydroxyl group attacks the epichlorohydrin, opening the epoxide ring and forming the 4-(oxiranylmethoxy) substituent

- Conditions: Typically carried out in an organic solvent under controlled temperature to avoid side reactions

- Outcome: Formation of methyl 4-(2,3-epoxypropoxy)benzenepropanoate (benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester)

This step introduces the reactive epoxide moiety essential for further synthetic applications.

Purification

- The crude product is purified by standard methods such as crystallization, extraction, or chromatographic techniques to achieve high purity.

- Final product purity is critical, especially for pharmaceutical intermediates.

Research Findings and Process Optimization

Recent patent literature and research articles provide insights into the optimization of this synthetic route:

- Raw Material Availability and Cost: The starting materials, p-hydroxyphenylpropionic acid and methanol, are readily available and inexpensive, making the process cost-effective.

- Reaction Efficiency: The esterification and etherification reactions proceed with high yields and minimal by-products when optimal catalysts and conditions are employed.

- Purity: Advanced purification steps ensure the final compound has high purity, suitable for pharmaceutical synthesis.

- Scalability: The method is scalable for industrial production, with reported advantages including simplicity and reproducibility.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reactants | Catalyst/Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | p-Hydroxyphenylpropionic acid + Methanol | Acid catalyst, reflux | Methyl p-hydroxyphenylpropionic acid methyl ester | High yield, standard esterification |

| 2 | Etherification | Methyl p-hydroxyphenylpropionic acid methyl ester + Epichlorohydrin | Base catalyst, organic solvent, controlled temperature | Methyl 4-(2,3-epoxypropoxy)benzenepropanoate | Introduces oxiranylmethoxy substituent |

| 3 | Purification | Crude product | Crystallization, extraction, chromatography | Pure this compound | Ensures high purity for pharmaceutical use |

Additional Synthetic Considerations

- Epoxide Stability: The epoxide group is sensitive to acidic and basic conditions; reaction parameters must be carefully controlled to avoid ring-opening side reactions.

- Stereochemistry: The epichlorohydrin introduces a chiral center; depending on the application, stereochemical purity may be relevant.

- Safety: Epoxide-containing compounds require careful handling due to potential reactivity and toxicity.

Related Synthetic Applications

This compound serves as an intermediate in the synthesis of beta-blockers such as iprolol hydrochloride. The preparation method described is integral to the larger synthetic schemes involving amination of the epoxide ring to introduce amine functionalities.

Chemical Reactions Analysis

Epoxy Group Reactivity

The oxirane (epoxide) ring demonstrates characteristic nucleophilic ring-opening reactions. Key pathways include:

Table 1: Epoxide ring-opening reactions

In pharmaceutical contexts, reaction with ethylamine generates N-Ethyl Esmolol – a cardioselective β-adrenergic blocker impurity – via nucleophilic attack at the less hindered epoxide carbon . Stereochemical outcomes depend on the oxirane configuration; the (2R)-enantiomer (CID 89140281) may exhibit distinct regioselectivity .

Ester Group Transformations

The methyl ester undergoes typical carbonyl reactions:

Table 2: Ester reactivity profile

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻ | 3-[4-(Oxiranylmethoxy)phenyl]propanoic acid |

| Transesterification | ROH, acid catalyst | Alternate alkyl esters |

| Reduction | LiAlH₄ | 3-[4-(Oxiranylmethoxy)phenyl]propanol |

The ester’s stability under epoxide reaction conditions (e.g., amine nucleophiles) enables sequential functionalization strategies .

Thermal and Storage Stability

Data from PubChem records indicate:

-

Thermal decomposition : Epoxide ring opening initiates at ~150°C, forming polymeric byproducts.

-

Hydrolytic sensitivity : Reacts with moisture at >60% RH, necessitating anhydrous storage.

-

Light sensitivity : UV exposure accelerates ester group degradation (t₁/₂ < 14 days under ambient light).

Synthetic Utility in Pharmaceuticals

As an esmolol synthesis intermediate , its dual reactivity allows:

-

Epoxide-amine coupling to install the β-blocker’s amino alcohol core.

-

Ester hydrolysis in downstream steps to modulate solubility.

Key process parameters:

-

Optimal epoxide ring-opening pH: 8.5–9.2

-

Reaction yield with ethylamine: 72–78% (reported in analogous syntheses)

This compound’s value lies in its capacity for orthogonal functional group manipulation, enabling modular synthesis of β-adrenergic agents. Further research into enantioselective reactions (leveraging the (2R)-configuration ) could enhance its utility in asymmetric catalysis.

Scientific Research Applications

Materials Science

Antioxidant and Stabilizer in Polymers

Benzenepropanoic acid esters are primarily utilized as antioxidants and thermal stabilizers in plastics. The compound's structure allows it to effectively inhibit oxidative degradation in polymer formulations, enhancing the longevity and performance of materials used in automotive parts, wire insulation, and films .

Table 1: Applications in Materials Science

| Application Area | Specific Use | Benefits |

|---|---|---|

| Plastics | Antioxidant and thermal stabilizer | Improves durability and thermal resistance |

| Automotive Components | Enhances material lifespan | Reduces degradation from heat and light |

| Wire Insulation | Prevents oxidative damage | Maintains electrical integrity over time |

Pharmaceuticals

Potential Drug Development

Research indicates that benzenepropanoic acid derivatives exhibit potential as pharmaceutical intermediates. The oxirane (epoxide) functionality can participate in nucleophilic reactions, making it a candidate for synthesizing biologically active compounds. Studies have suggested that these derivatives can be explored for anti-inflammatory and analgesic properties, although more research is needed to establish their efficacy and safety profiles .

Case Study: Synthesis of Bioactive Compounds

In a recent study, researchers synthesized a series of benzenepropanoic acid derivatives to evaluate their biological activity. The results indicated that certain derivatives demonstrated significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications .

Environmental Studies

Assessment of Environmental Impact

The environmental persistence of benzenepropanoic acid esters has been a subject of investigation. A screening assessment conducted by the Government of Canada indicated that while the compound can persist in the environment, its concentrations are not expected to pose significant risks to human health or ecosystems at current exposure levels . This assessment highlights the importance of evaluating the environmental fate of industrial chemicals.

Table 2: Environmental Assessment Findings

| Assessment Aspect | Findings |

|---|---|

| Persistence | Moderate persistence observed |

| Ecotoxicity | Low potential for harm to organisms |

| Human Health Risk | Not considered harmful at current exposure levels |

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological studies to modify molecules and study their properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzene ring and ester groups. Key comparisons include:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Epoxide Reactivity: The target compound’s oxirane group distinguishes it from non-reactive analogs like the acetyloxy derivative. Epoxides are prone to ring-opening reactions, enabling applications in drug delivery or polymer synthesis.

- Antioxidant vs. Bioactivity: The 3,5-bis(tert-butyl)-4-hydroxy variant exhibits antioxidant and antifungal properties due to its stabilized phenolic radical, whereas the target compound’s bioactivity remains unexplored in the provided evidence.

- Pharmacological Relevance: Esmolol demonstrates how substituents like amino alcohols can confer specific biological activity (e.g., β-blockade), contrasting with the target’s lack of reported therapeutic use.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (Predicted) | LogP (Lipophilicity) | Solubility (mg/mL) | Rotatable Bonds | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| 4-(Oxiranylmethoxy)-, methyl ester | ~320°C | 1.8 | ~0.5 (low) | 6 | 4 |

| 3,5-Bis(tert-butyl)-4-hydroxy-, methyl ester | >350°C | 5.2 | <0.1 (very low) | 5 | 3 |

| 4-(Acetyloxy)-, methyl ester | ~290°C | 1.5 | ~1.2 (moderate) | 6 | 4 |

Key Insights :

- Lipophilicity : The tert-butyl derivative’s high LogP (5.2) suggests strong membrane permeability, whereas the target compound’s moderate LogP (1.8) implies balanced solubility and absorption.

- Solubility : The acetyloxy variant’s higher solubility compared to the epoxide-containing target may reflect ester group polarity.

Functional Group Impact :

- Steric Effects: Bulky tert-butyl groups in the 3,5-bis(tert-butyl) derivative enhance radical scavenging by stabilizing phenolic radicals.

Biological Activity

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (CAS 112805-58-0) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C13H16O4

Molecular Weight: 236.27 g/mol

IUPAC Name: 4-[(2S)-oxiranylmethoxy]benzenepropanoic acid methyl ester

CAS Registry Number: 112805-58-0

The compound features a benzene ring substituted with a propanoic acid moiety and an oxirane (epoxide) group, which may contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The presence of phenolic structures in the compound may confer antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Enzyme Inhibition: The oxirane group can interact with nucleophilic sites in enzymes, possibly leading to inhibition or modulation of enzymatic activity.

- Cell Signaling Modulation: The compound may influence cell signaling pathways through receptor interactions or modulation of second messenger systems.

Case Study: Antioxidant Effects

A study investigated the antioxidant potential of benzenepropanoic acid derivatives, including the methyl ester variant. The findings indicated that these compounds exhibited significant free radical scavenging activities, leading to reduced oxidative damage in cellular models.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Benzenepropanoic acid derivative | 25 | Free radical scavenging |

| Control (Vitamin C) | 30 | Free radical scavenging |

Toxicological Profile

Research into the toxicological effects of benzene derivatives has highlighted the importance of understanding their metabolic pathways. Benzene is known for its hematotoxicity and potential carcinogenic effects. Studies have shown that exposure to similar compounds can lead to:

- Genotoxicity: Induction of DNA damage in human cell lines.

- Hematological Effects: Alterations in blood cell counts and function.

Pharmacokinetics

The pharmacokinetic profile of benzenepropanoic acid derivatives suggests that they are readily absorbed and distributed throughout biological tissues. Key findings include:

- Absorption: Rapid absorption via oral and dermal routes.

- Distribution: High affinity for lipid-rich tissues.

- Metabolism: Primarily hepatic metabolism with potential formation of reactive metabolites.

Environmental Impact

The environmental persistence of benzene derivatives raises concerns regarding their ecological impact. Studies indicate that these compounds can accumulate in aquatic environments, leading to toxic effects on aquatic organisms.

| Parameter | Value |

|---|---|

| Biodegradation Half-life | 60 days |

| Toxicity (Daphnia) | LC50 = 12 µg/L |

Q & A

Basic: What spectroscopic methods are recommended to confirm the structure of benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use retention time and fragmentation patterns to identify the compound. For example, similar benzenepropanoic acid derivatives (e.g., 3,5-bis(1,1-dimethylethyl)-4-hydroxy variant) showed retention times between 15–25 min in methanolic plant extracts, with characteristic fragmentation at m/z 280–300 .

- Infrared (IR) Spectroscopy: Look for ester carbonyl (C=O) stretches near 1720–1740 cm⁻¹ and epoxy (oxirane) C-O-C vibrations at 1250–1270 cm⁻¹, based on data from structurally related compounds .

- Nuclear Magnetic Resonance (NMR): Assign peaks for the methyl ester (δ ~3.6 ppm, singlet), oxiranylmethoxy protons (δ ~3.2–4.0 ppm, multiplet), and aromatic protons (δ ~6.8–7.4 ppm) using protocols validated for phenylpropanoid esters .

Basic: What are common synthesis strategies for benzenepropanoic acid esters with epoxy functionalities?

Answer:

- Epoxide Coupling: React 4-hydroxybenzenepropanoic acid methyl ester with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxiranylmethoxy group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Key Conditions: Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates. Optimize temperature (60–80°C) and reaction time (6–12 hrs) to maximize yield .

Advanced: How can researchers optimize synthesis yields for lab-scale production?

Answer:

- Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq. K₂CO₃), and stoichiometric ratios (1:1.2–1:1.5 substrate:epichlorohydrin) .

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced: How to resolve contradictions in reported bioactivity (e.g., antioxidant efficacy)?

Answer:

- Comparative Bioassays: Replicate studies using standardized assays (e.g., DPPH radical scavenging, FRAP) under controlled conditions (pH, temperature). For example, benzenepropanoic acid derivatives showed variable IC₅₀ values (10–50 μM) depending on substituents .

- Mechanistic Studies: Investigate structure-activity relationships (SAR) using analogs (e.g., varying ester groups or hydroxyl positions) to isolate contributing functional groups .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators during synthesis. For epoxy group handling, ensure ventilation to avoid respiratory irritation .

- Waste Management: Neutralize acidic/byproduct residues before disposal. Avoid aqueous release due to potential ecotoxicity .

Advanced: What is the ecological role of benzenepropanoic acid esters in plant extracts?

Answer:

- Phytochemical Profiling: GC-MS analysis of E. paniculata and C. afer extracts identified benzenepropanoic acid esters as secondary metabolites with antifungal and antioxidant roles, possibly aiding plant defense .

- Quantitative Analysis: Abundance correlates with environmental stress; for example, 3,5-bis(tert-butyl)-4-hydroxy variants constituted 18.5% of E. paniculata bark extracts under drought conditions .

Basic: How does chromatographic behavior vary for this compound across analytical platforms?

Answer:

| Method | Conditions | Retention Time | Key Peaks | Source |

|---|---|---|---|---|

| GC-MS | DB-5 column, 70 eV, He carrier gas | ~18.2 min | m/z 294 (M⁺), 135 | |

| HPLC | C18 column, MeOH:H₂O (70:30), 1 mL/min | ~12.5 min | UV-Vis λ_max 280 nm |

Advanced: How to assess the stability of the epoxy group under varying pH/temperature?

Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–10) at 25–60°C for 48 hrs. Monitor degradation via HPLC. Epoxy rings are prone to hydrolysis at pH < 3 or > 9 .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. For related esters, t₁/₂ ranged from 8 hrs (pH 2) to >72 hrs (pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.